molecular formula C13H11ClFNO B2568423 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol CAS No. 1232810-85-3

2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol

Cat. No.: B2568423
CAS No.: 1232810-85-3
M. Wt: 251.69
InChI Key: JHUVPEDRHGEGPP-UHFFFAOYSA-N
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Description

2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol is a chemical compound of interest in medicinal chemistry and pharmacological research. The structural motif of an aniline derivative, featuring halogen substitutions (chloro and fluoro), is commonly explored in the development of novel therapeutic agents. Such compounds are frequently investigated for their potential to modulate biological pathways and are valuable tools for in vitro studies aimed at understanding disease mechanisms. Researchers can acquire this compound for their investigations; it is available in a 5 mg quantity . To ensure quality and reproducibility in research, a Certificate of Analysis (COA) for this product can be requested by contacting customer support and providing the necessary product and batch information . This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-chloro-5-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-11-6-5-10(15)7-12(11)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUVPEDRHGEGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol typically involves the reaction of 2-chloro-5-fluoroaniline with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the formation of the aminomethyl linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that 2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol exhibits significant antibacterial properties. A study utilized the disc diffusion method to evaluate its efficacy against several bacterial strains. The results demonstrated that this compound could inhibit the growth of both gram-positive and gram-negative bacteria more effectively than standard antibiotics like amoxicillin .

Antioxidant and Anticancer Properties
Phenolic compounds, including this compound, are known for their antioxidant capabilities. They play a vital role in cancer prevention by exhibiting cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) . This compound's structure allows for potential modifications that enhance its bioactivity and metabolic stability, making it a candidate for further drug development .

Agricultural Applications

Pesticide Development
The compound serves as an intermediate in the synthesis of agricultural chemicals, particularly pesticides. Its fluorinated structure can enhance the biological activity of pesticide formulations by improving their efficacy against pests while reducing toxicity to non-target organisms . The production of derivatives like 5-amino-2-chloro-4-fluorophenoxyacetic acid ester highlights its utility in creating more effective agrochemicals .

Materials Science

Polymer Additives
In materials science, fluorinated phenolic compounds are valued for their ability to improve the thermal stability and mechanical properties of polymers. They are used as additives in plastics, adhesives, and coatings, contributing to enhanced performance characteristics such as flame resistance and durability . The incorporation of these compounds into materials can lead to significant improvements in their physical properties.

Case Studies and Research Insights

Application Area Findings Source
Medicinal ChemistrySignificant antibacterial activity against gram-positive and gram-negative bacteria
Cancer ResearchInduces cytotoxic effects on multiple cancer cell lines
Agricultural ScienceActs as an intermediate for developing effective pesticides
Materials ScienceEnhances thermal stability and mechanical properties of polymers

Mechanism of Action

The mechanism of action of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use .

Comparison with Similar Compounds

(a) Core Modifications: Chloro/Fluoro Positional Isomerism

  • Target Compound: 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol Substituents: 2-Cl, 5-F on the aniline ring; phenol group.
  • (2-Aminophenyl)(4-chlorophenyl)methanone (CAS 2894-51-1) Similarity: 0.98 Key Differences: Replaces the aminomethylphenol group with a benzophenone backbone. The ketone group increases polarity but reduces hydrogen-bonding capacity compared to the phenolic hydroxyl.
  • 1-(2-Amino-5-chlorophenyl)ethanone (CAS 1685-19-4) Similarity: 0.96 Substituents: Acetyl group at the 2-amino-5-chlorophenyl position. The absence of a phenolic group may reduce solubility in aqueous media.

(b) Functional Group Additions: Methoxy and Trifluoromethyl Groups

  • 2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid (CF1) Substituents: 5-methoxy, carboxylic acid, and trifluoromethyl groups . The carboxylic acid group improves water solubility but may limit membrane permeability.

(c) Extended Aromatic Systems

  • 2-({[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl)phenol (CAS 311781-32-5) Substituents: Phenoxy and trifluoromethyl groups . Comparison: The phenoxy ether linkage introduces conformational flexibility, while the trifluoromethyl group augments hydrophobicity.

Pharmacologically Relevant Derivatives

  • 2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (CAS 899384-92-0) Substituents: Pyrimidine core, 4-methoxyphenyl, and benzyloxy groups .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Notable Features
This compound - C₁₃H₁₀ClFNO 2-Cl, 5-F, phenol Reference High hydrogen-bonding potential
(2-Aminophenyl)(4-chlorophenyl)methanone 2894-51-1 C₁₃H₁₀ClNO Benzophenone, 4-Cl 0.98 Increased polarity, ketone functionality
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid CF1 C₁₅H₁₁ClF₃NO₃ 5-OCH₃, COOH, CF₃ - Enhanced metabolic stability
2-({[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl)phenol 311781-32-5 C₂₀H₁₂F₄N₂O₂ Phenoxy, CF₃, imine - Conformational flexibility
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 899384-92-0 C₂₅H₂₁FN₃O₃ Pyrimidine, 4-OCH₃, benzyloxy - Kinase inhibition potential

Biological Activity

The compound 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol , also referred to as 2C5FP, is a phenolic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

2C5FP is characterized by its unique combination of chloro and fluorine substituents on the phenyl ring, which influences its chemical reactivity and biological properties. The molecular formula is C13H11ClFNC_{13}H_{11}ClFN, and its structural features contribute to its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that 2C5FP exhibits significant antibacterial activity against various pathogens.

Efficacy Against Bacterial Strains

A study highlighted the compound's effectiveness against several Gram-positive and Gram-negative bacteria, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Streptococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably low, indicating potent antibacterial properties. For instance, MIC values were reported as follows:

Bacterial StrainMIC (µM)
E. coli4.69 - 22.9
S. aureus5.64 - 77.38
P. aeruginosa11.29 - 77.38

These results suggest that 2C5FP could be a candidate for developing new antibacterial agents, especially in an era of rising antibiotic resistance .

Anticancer Properties

In addition to its antimicrobial effects, 2C5FP has been investigated for its potential anticancer activities.

The compound's mechanism appears to involve the inhibition of specific cellular pathways associated with cancer cell proliferation and survival. Studies have indicated that it may disrupt the function of enzymes involved in tumor growth, leading to apoptosis in cancer cells.

Case Studies

  • In Vitro Studies : Research conducted on various cancer cell lines demonstrated that treatment with 2C5FP resulted in reduced cell viability and induced apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.
    • Cell Lines Tested :
      • MCF-7 (breast cancer)
      • PC-3 (prostate cancer)
      • Caco2 (colon cancer)
    The IC50 values observed were indicative of moderate cytotoxicity, with values ranging from 50μM50\mu M to 100μM100\mu M depending on the cell line.
  • Animal Models : In vivo studies using xenograft models have shown promising results where tumors treated with 2C5FP exhibited reduced growth rates compared to controls .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 2C5FP with various biological targets. These studies suggest that the compound interacts favorably with active sites on key enzymes involved in cancer metabolism and bacterial resistance mechanisms.

Q & A

Q. What are the recommended synthetic routes for 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol, and how can reaction efficiency be optimized?

Methodological Answer: A plausible synthesis involves halogenation followed by nucleophilic substitution. For example:

Halogenation : React 2-chloro-5-fluorophenylamine with a benzyl halide derivative under basic conditions (e.g., K₂CO₃/DMF) to form the amine intermediate.

Mannich Reaction : Introduce the phenolic moiety via a Mannich base formation using formaldehyde and phenol under controlled pH (pH 8–10).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry to minimize byproducts (e.g., over-alkylation), and use inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR (¹H, ¹³C, and ¹⁹F NMR) to verify substitution patterns and amine-phenol linkage.
    • FT-IR to identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, phenolic O-H at ~3400 cm⁻¹).
  • Purity Assessment :
    • HPLC (C18 column, methanol/water mobile phase) with UV detection (λ = 254 nm).
    • Melting Point Analysis (compare with literature values for consistency).
      Data Cross-Validation : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are critical when handling this compound given its potential toxicity?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
  • First-Aid Measures :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
    • Skin Contact : Wash with soap/water; remove contaminated clothing.
    • Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist.
  • Storage : Store in amber glass vials at 4°C under nitrogen to prevent degradation .

Q. How does the solubility profile of this compound influence solvent selection for experimental applications?

Methodological Answer:

Solvent Solubility Application
MethanolHighRecrystallization, reaction medium
DCMModerateExtraction, column chromatography
WaterLowPrecipitation, partitioning
Guidelines : Use polar aprotic solvents (e.g., DMF) for reactions requiring high solubility. For biological assays, dissolve in DMSO (≤1% v/v) to avoid cytotoxicity .

Q. What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Anti-inflammatory Potential :
    • COX-2 Inhibition : ELISA-based screening with LPS-induced macrophages.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safe dosage ranges.
    Data Interpretation : Compare IC₅₀ values with positive controls (e.g., ibuprofen for COX-2) .

Advanced Research Questions

Q. What methodologies are used to evaluate its environmental persistence and ecological risks?

Methodological Answer:

  • Persistence Studies :
    • Hydrolysis Half-Life : Incubate in buffered solutions (pH 4–9) at 25°C; monitor degradation via LC-MS.
    • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous/organic media.
  • Ecotoxicity :
    • Daphnia magna Acute Toxicity : 48-hour LC₅₀ determination.
    • Algal Growth Inhibition : Chlorella vulgaris exposure over 72 hours.
      Risk Assessment : Calculate predicted environmental concentrations (PEC) vs. PNEC (predicted no-effect concentration) .

Q. How can researchers resolve contradictions in experimental data regarding its stability under varying pH conditions?

Methodological Answer:

  • Controlled Replication : Repeat stability studies (pH 2–12) with standardized buffers and temperature control (25°C ± 0.5°C).
  • Advanced Analytics :
    • LC-QTOF-MS to identify degradation products (e.g., hydrolyzed amines or phenolic derivatives).
    • Kinetic Modeling : Fit degradation data to first-order or Arrhenius models.
      Root Cause Analysis : Verify buffer composition purity and exclude light/oxygen interference .

Q. What computational approaches predict its reactivity and interaction with biological targets?

Methodological Answer:

  • Quantum Mechanics :
    • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic/nucleophilic sites.
    • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., COX-2) using GROMACS.
  • Docking Studies :
    • AutoDock Vina : Screen against protein databases (PDB) to identify potential targets.
      Validation : Cross-check computational results with experimental IC₅₀ or Ki values .

Q. How to design degradation studies under varying environmental conditions?

Methodological Answer:

Condition Parameters Monitoring
AqueouspH 4, 7, 9; 25°CLC-MS every 24h
SoilLoamy soil; 20% moistureExtract and quantify via HPLC
MicrobialPseudomonas spp. cultureMeasure metabolite formation
Protocol : Use isotopically labeled compound (¹⁴C) for precise tracking of degradation pathways .

Q. What advanced spectroscopic methods elucidate its electronic configuration and supramolecular interactions?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks.
  • UV-Vis Spectroscopy : Assign π→π* and n→π* transitions in ethanol/water.
  • EPR : Detect radical intermediates during oxidation reactions.
    Data Integration : Correlate spectroscopic data with DFT-predicted molecular orbitals .

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